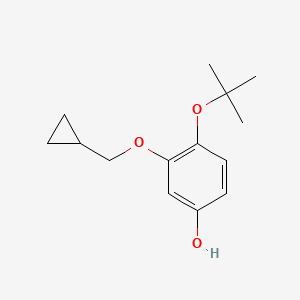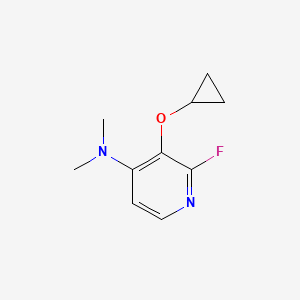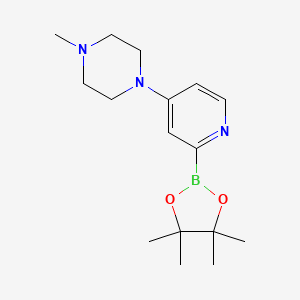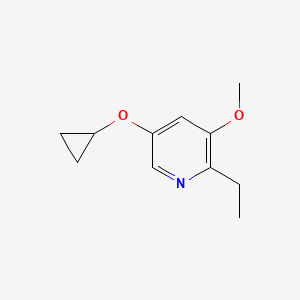
5-Cyclopropoxy-2-ethyl-3-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-2-ethyl-3-methoxypyridine: is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound is characterized by the presence of a pyridine ring substituted with cyclopropoxy, ethyl, and methoxy groups. It is primarily used in research and development settings and is not intended for direct human use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-ethyl-3-methoxypyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethyl-3-methoxypyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the cyclopropoxy group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Cyclopropoxy-2-ethyl-3-methoxypyridine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where the cyclopropoxy or methoxy groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Cyclopropoxy-2-ethyl-3-methoxypyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new chemical entities and materials.
Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: While not directly used in medicine, derivatives of this compound may have potential applications in drug discovery and development. Researchers explore its structure-activity relationships to design new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and materials science applications. Its unique structure makes it valuable for creating novel compounds with specific properties.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-2-ethyl-3-methoxypyridine is not well-documented. like other pyridine derivatives, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of cyclopropoxy, ethyl, and methoxy groups can influence its binding affinity and specificity towards these targets. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Vergleich Mit ähnlichen Verbindungen
5-Cyclopropyl-3-methoxypyridine: This compound has a similar structure but lacks the ethyl group present in 5-Cyclopropoxy-2-ethyl-3-methoxypyridine.
5-Cyclopropoxy-2-methoxypyridine: Similar to the target compound but without the ethyl group.
Uniqueness: this compound is unique due to the combination of cyclopropoxy, ethyl, and methoxy groups on the pyridine ring. This specific arrangement of substituents can impart distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2-ethyl-3-methoxypyridine |
InChI |
InChI=1S/C11H15NO2/c1-3-10-11(13-2)6-9(7-12-10)14-8-4-5-8/h6-8H,3-5H2,1-2H3 |
InChI-Schlüssel |
AKVFLRLOOPIQOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=N1)OC2CC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


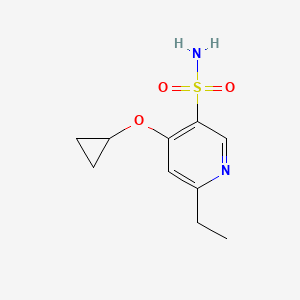

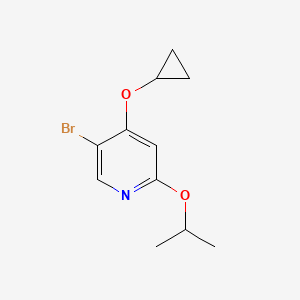

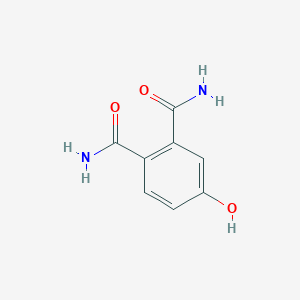
![Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14843499.png)
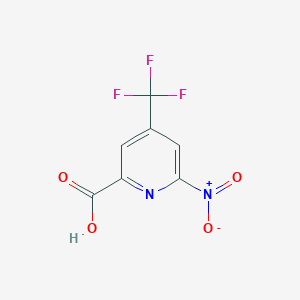
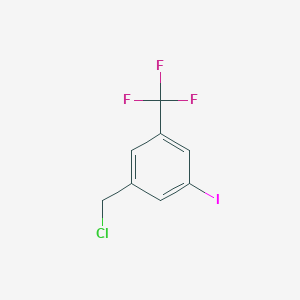
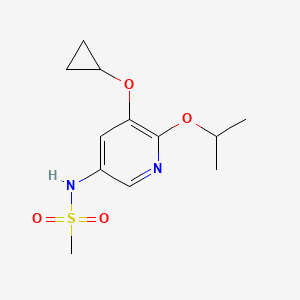
![[2-Cyano-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843514.png)
